molecular formula C15H20N2O5 B5504138 4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid

4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid

Cat. No. B5504138
M. Wt: 308.33 g/mol
InChI Key: AVCXWZHKYDVBIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid involves complex chemical processes that require precision and understanding of organic chemistry principles. For example, the synthesis of 2-aminobenzophenones, which shares a similar structural motif, can be achieved through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. This process highlights the utility of tert-butyl nitrite both as an efficient nitrosation reagent and a sustainable oxidant in palladium-catalyzed decarboxylative acylation, demonstrating the compound's versatility in synthesis processes (Wang, Zhang, & Fan, 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been elucidated using various spectroscopic techniques including FT-IR, NMR, and single-crystal X-ray diffraction. These studies provide insights into the vibrational wavenumbers, the molecular geometry, and the electron distribution within the molecule, which are essential for understanding the physical and chemical properties of the compound (Raju et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl nitrite as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines via sequential C-N bond formations demonstrate the compound's reactivity and potential for creating complex molecular structures. This versatility is critical for its applications in organic synthesis and drug development (Sau et al., 2018).

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, melting point, and crystalline structure, are determined through comprehensive analysis. For instance, the crystal structure and computational studies of 4-nitrobenzylphosphonic acid offer insights into the intermolecular interactions and the stability of the crystal lattice, which are essential for understanding the physical characteristics of these compounds (Wilk et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific chemical reactions, are crucial for the application of this compound in synthesis and material science. Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, for example, sheds light on the reactivity and potential applications of similar compounds in creating new polymeric materials with desirable thermal and mechanical properties (Hsiao et al., 2000).

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • The synthesis and characterization of novel bioactive compounds bearing the 4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid structure have been explored. These compounds have shown potential in antitumor activity against various cell lines (Maftei et al., 2013).

Development of Bifunctional Chelating Agents

  • Research on the synthesis of bifunctional tetraaza macrocycles, which involve the conversion of compounds like 4-nitrobenzyl-substituted macrocyclic tetraamines into chelating agents, has been documented. These agents have potential applications in medical imaging and therapy (McMurry et al., 1992).

Photolysable Anchoring Linkage in Peptide Synthesis

  • The compound has been utilized in the development of photolysable anchoring linkages for the synthesis of peptide amides, which is a significant area in peptide synthesis and drug development (Hammer et al., 2009).

Protection for Amino Acids in Peptide Synthesis

  • The p-nitrobenzyl group, related to this compound, has been evaluated as a protecting group for amino acids in the synthesis of peptides. Its stability and effectiveness have been a focus in synthesizing complex peptides and proteins (Muttenthaler et al., 2010).

Asymmetric Synthesis of Natural Products

  • The compound has found application in the asymmetric synthesis of natural products like trachyspic acid, which are important in the development of novel pharmaceuticals (Morokuma et al., 2008).

Structural and Spectroscopic Investigations

  • Molecular docking, vibrational, structural, electronic, and optical studies of derivatives of this compound have been conducted, indicating its potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).

Cancer Research

  • Research on the synthesis of cyclometalated complexes involving derivatives of this compound has been linked to studies in DNA/protein binding and anticancer activity, highlighting its relevance in cancer research and treatment (Mukhopadhyay et al., 2015).

properties

IUPAC Name

4-[tert-butyl-[(4-nitrophenyl)methyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)16(13(18)8-9-14(19)20)10-11-4-6-12(7-5-11)17(21)22/h4-7H,8-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCXWZHKYDVBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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